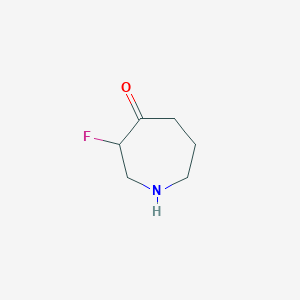![molecular formula C8H18Cl2N2O B13508760 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride typically involves the reaction of piperidine derivatives with methylamine and acetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a reagent in the study of enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-[4-(Ethylamino)piperidin-1-yl]ethan-1-one hydrochloride: This compound has an ethylamino group instead of a methylamino group, which may result in different chemical and biological properties.
1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one: This compound has an aminomethyl group, which can lead to variations in reactivity and application.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound contains a piperidinyl group, offering different structural and functional characteristics.
Properties
Molecular Formula |
C8H18Cl2N2O |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-[4-(methylamino)piperidin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-7(11)10-5-3-8(9-2)4-6-10;;/h8-9H,3-6H2,1-2H3;2*1H |
InChI Key |
MEXCPUCVCIANSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


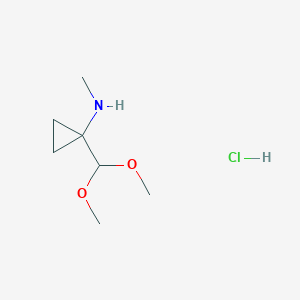
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
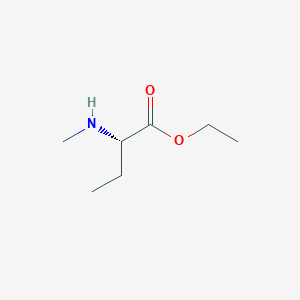
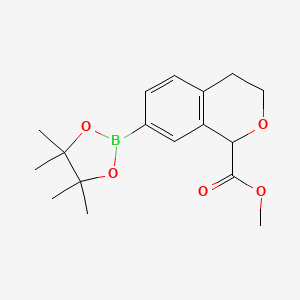
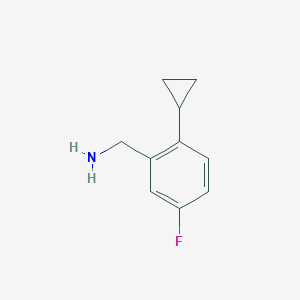

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
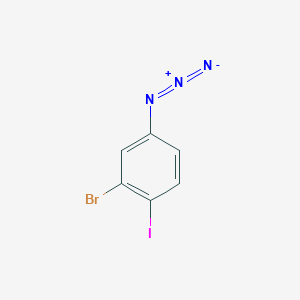
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
